2,4-Dichloromesitylene

Description

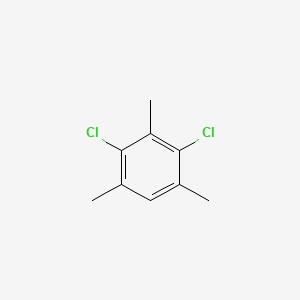

2,4-Dichloromesitylene is a chlorinated derivative of mesitylene (1,3,5-trimethylbenzene), where two chlorine atoms substitute hydrogen atoms at the 2- and 4-positions on the aromatic ring. Its molecular formula is C₉H₁₀Cl₂, with a molecular weight of approximately 189.09 g/mol (calculated based on mesitylene’s structure). The compound’s structure combines the steric effects of three methyl groups (at 1, 3, and 5 positions) with the electronic influence of chlorine substituents.

Properties

IUPAC Name |

2,4-dichloro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYVPBZIPOXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395197 | |

| Record name | 2,4-DICHLOROMESITYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57386-83-1 | |

| Record name | 2,4-DICHLOROMESITYLENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloromesitylene can be synthesized through the chlorination of mesitylene (1,3,5-trimethylbenzene). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloromesitylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chlorinated benzoic acids.

Reduction: Reduction reactions can convert it to 2,4-dichlorotoluene.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

Oxidation: Chlorinated benzoic acids.

Reduction: 2,4-Dichlorotoluene.

Substitution: Various substituted mesitylenes depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloromesitylene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,4-dichloromesitylene involves its interaction with various molecular targets. The chlorine atoms on the aromatic ring make it a reactive compound, capable of undergoing electrophilic aromatic substitution reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

2,4-Dichlorotoluene (C₇H₆Cl₂)

Structural Differences :

- 2,4-Dichlorotoluene lacks the three methyl groups of mesitylene, featuring a single methyl group on the benzene ring.

- Chlorines occupy the 2- and 4-positions relative to the methyl group.

1,3,3-Dichloromesitylene (C₉H₁₀Cl₂)

Structural Differences :

- Chlorines are positioned at 1 and 3 positions (with a methyl group at 3, leading to a unique substitution pattern).

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Structural Differences :

- Contains a phenoxyacetic acid backbone with chlorines at 2 and 4 positions.

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

Structural Differences :

- Features a diphenyl ether structure with chlorinated phenolic groups.

Data Table: Comparative Analysis

Biological Activity

2,4-Dichloromesitylene (DCM) is a chlorinated aromatic compound that has garnered attention due to its potential applications in various fields, including agriculture and medicinal chemistry. Its biological activity, particularly in relation to plant growth regulation and potential toxicity, is of significant interest. This article aims to provide a comprehensive overview of the biological activity of DCM, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes two chlorine atoms attached to a mesitylene backbone. The molecular formula is C₉H₈Cl₂, with a molecular weight of 191.07 g/mol. The presence of chlorine atoms influences its reactivity and biological interactions.

Plant Growth Regulation

DCM has been studied for its effects on plant growth and development. Research indicates that compounds with similar structures can act as auxins, promoting cell elongation and division in plants. Specifically, studies have shown that DCM can induce somatic embryogenesis in Arabidopsis thaliana, a model organism for plant biology.

- Mechanism of Action : The auxinic activity of DCM is believed to be linked to its ability to interact with the TIR1/AFB auxin co-receptor complex. This interaction triggers downstream signaling pathways that lead to physiological responses such as root growth inhibition and somatic embryogenesis induction .

Toxicity and Environmental Impact

The toxicity profile of DCM has been evaluated through various studies, highlighting its potential environmental risks. Chlorinated compounds are often associated with adverse effects on non-target organisms, including aquatic life.

- Toxicological Studies : Laboratory studies have shown that DCM exhibits acute toxicity towards certain aquatic organisms. For instance, the LC50 (lethal concentration for 50% of the population) values indicate significant risk to fish and invertebrates when exposed to high concentrations of DCM in water bodies.

Case Studies

Several case studies have been conducted to assess the biological effects of DCM:

- Case Study on Aquatic Toxicity : A study investigated the effects of DCM on Daphnia magna, a common test organism for ecotoxicology. Results indicated that exposure to DCM resulted in reduced mobility and increased mortality rates at concentrations above 10 mg/L .

- Plant Growth Experiment : In a controlled environment, Arabidopsis thaliana seedlings were treated with varying concentrations of DCM. The study found that low concentrations (1-5 µM) promoted growth, while higher concentrations (10 µM and above) led to stunted growth and root deformation .

Table 1: Summary of Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.